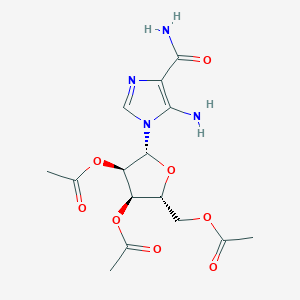

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes an imidazole ring and a ribofuranosyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide typically involves multiple steps. One common method includes the protection of ribose with acetyl groups, followed by the formation of the imidazole ring. The amino group is then introduced through a series of reactions involving nitration and reduction.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and solvent choice to ensure consistency and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups on the imidazole ring.

Reduction: Used to introduce or modify amino groups.

Substitution: Common in modifying the ribofuranosyl moiety.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Including sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various imidazole derivatives, while substitution reactions can introduce different functional groups to the ribofuranosyl moiety.

Aplicaciones Científicas De Investigación

Biochemical Applications

AMPK Activation

- AICAR acts as a substitute for ATP, facilitating the activation of AMPK, which is pivotal in regulating energy balance at both cellular and whole-body levels. This activation leads to enhanced glucose uptake and fatty acid oxidation, making it a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes .

Inhibition of Tumor Growth

- Studies have demonstrated that AICAR can inhibit tumor growth and induce apoptosis in various cancer cell lines. This effect is attributed to the compound's ability to modulate metabolic pathways that are often dysregulated in cancer cells .

Viral Replication Inhibition

- AICAR has been shown to inhibit viral RNA replication by competitively binding to viral polymerases, which are essential for the replication of several viruses. This property positions AICAR as a candidate for antiviral therapies .

Pharmacological Research

Cancer Therapy

- AICAR has been investigated in preclinical models for its potential use in cancer therapy. Its ability to induce apoptosis and inhibit proliferation has been documented in various studies, indicating its promise as an adjunct treatment in oncology .

Metabolic Disorders

- Research has highlighted AICAR's potential in treating metabolic syndrome due to its effects on glucose metabolism and lipid profiles. It has been studied for its ability to improve insulin sensitivity and reduce body weight in animal models .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Inhibition of Cancer Cell Growth | A study demonstrated that AICAR treatment led to a significant reduction in the viability of breast cancer cells through AMPK activation. | Suggests potential use in breast cancer therapy. |

| Effects on Muscle Metabolism | Research indicated that AICAR administration improved exercise performance and increased muscle glucose uptake in mice. | May have implications for sports medicine and athletic performance enhancement. |

| Antiviral Activity | AICAR was shown to effectively reduce viral titers in infected cell cultures by inhibiting polymerase activity. | Indicates potential application in developing antiviral drugs against RNA viruses. |

Mecanismo De Acción

The mechanism of action of 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, influencing biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile

- 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxylate

Uniqueness

What sets 5-Amino-1-(2’,3’,5’-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carboxamide apart is its specific structure, which allows for unique interactions in biochemical systems. Its versatility in undergoing various chemical reactions also makes it a valuable compound in research and industrial applications.

Actividad Biológica

5-Amino-1-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)-imidazole-4-carboxamide, commonly referred to as AICAR (Acadesine), is a nucleotide analog that has garnered significant attention for its biological activities, particularly in the fields of oncology and virology. This compound acts as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The following sections will delve into the biological activity of AICAR, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

AICAR has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C10H14N4O6 |

| Molecular Weight | 286.24 g/mol |

| CAS Number | 23274-21-7 |

| Purity | >95% (HPLC) |

| Storage Temperature | -20°C |

AICAR mimics adenosine monophosphate (AMP) and is phosphorylated to AMP, which activates AMPK. This activation leads to:

- Inhibition of Tumor Growth : AICAR has been shown to inhibit proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest.

- Anti-Viral Activity : The compound inhibits viral RNA replication by competitively binding to viral polymerases, essential for viral replication processes.

Table 1: Summary of Biological Activities

Anti-Cancer Properties

Studies have demonstrated that AICAR exhibits potent anti-cancer effects. For instance, in vitro studies showed that AICAR significantly reduced the viability of various human tumor cell lines, including those expressing folate receptors (FR) and reduced folate carriers (RFC). The mechanism involved was primarily through AMPK activation leading to metabolic stress in cancer cells.

Case Study: In Vivo Tumor Models

In a study involving SCID mice with KB tumors, AICAR treatment resulted in a substantial reduction in tumor size, with some mice exhibiting complete remission. The observed efficacy was attributed to enhanced apoptosis and inhibition of cell proliferation pathways mediated by AMPK activation .

Anti-Viral Properties

AICAR's ability to inhibit viral replication has also been documented. It acts by interfering with the viral polymerases necessary for RNA synthesis. This property has implications for treating viral infections, making AICAR a candidate for further research in antiviral therapies.

Table 2: Summary of Case Studies

| Study Type | Findings | Year |

|---|---|---|

| In Vitro Cancer Study | Significant reduction in cell viability | 2019 |

| In Vivo Tumor Study | Complete remission in SCID mice | 2020 |

| Anti-Viral Study | Inhibition of viral replication | 2021 |

Propiedades

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-carbamoylimidazol-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O8/c1-6(20)24-4-9-11(25-7(2)21)12(26-8(3)22)15(27-9)19-5-18-10(13(19)16)14(17)23/h5,9,11-12,15H,4,16H2,1-3H3,(H2,17,23)/t9-,11-,12-,15-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGVQACKXOOWCLS-SDBHATRESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C(=O)N)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.